(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(4-(thiophen-2-yl)phenyl)methanone
Description
Properties
IUPAC Name |
(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-(4-thiophen-2-ylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4OS/c1-14-11-20-22-12-17-13-24(9-8-18(17)25(20)23-14)21(26)16-6-4-15(5-7-16)19-3-2-10-27-19/h2-7,10-12H,8-9,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKFANGUOHEWPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(CN(CC3)C(=O)C4=CC=C(C=C4)C5=CC=CS5)C=NC2=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Synthesizing (2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(4-(thiophen-2-yl)phenyl)methanone involves a multi-step synthetic pathway. Typically, the synthesis starts with the formation of the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine core through a condensation reaction between suitable precursors. This core is then functionalized with a 2-methyl group. Subsequently, the thiophene-containing phenylmethanone moiety is introduced through a coupling reaction, often utilizing palladium-catalyzed cross-coupling methodologies. The reaction conditions usually involve heating under reflux in an inert atmosphere to ensure high yields and purity.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may be optimized for efficiency and cost-effectiveness. This optimization could include using alternative solvents, catalysts, or even continuous flow reactors to achieve a scalable and environmentally friendly process. The emphasis is on maximizing yield while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions: (2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(4-(thiophen-2-yl)phenyl)methanone can undergo a variety of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents to introduce functional groups such as carbonyls or hydroxyls.
Reduction: Reduction reactions, possibly using hydrogen or metal hydrides, can convert carbonyl groups to alcohols or amines.
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, copper(I) iodide for cross-coupling reactions. Conditions typically involve controlled temperatures (often elevated) and inert atmospheres to prevent unwanted side reactions.
Major Products: Major products of these reactions include derivatives with varied functional groups, which can further enhance the compound's utility in different applications.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to (2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(4-(thiophen-2-yl)phenyl)methanone exhibit significant antimicrobial properties. For instance, derivatives of pyrimidines have shown promising results against various bacterial strains with minimum inhibitory concentration (MIC) values comparable to established antibiotics like cefotaxime. The presence of thiophene moieties enhances the antimicrobial efficacy due to increased lipophilicity and interaction with microbial membranes .
Anticancer Activity
The compound has been investigated for its anticancer potential. Similar derivatives have demonstrated inhibitory effects on cancer cell lines such as K562 and MCF-7. The structural features of the compound may contribute to its ability to inhibit cell proliferation and induce apoptosis in cancer cells. The introduction of electron-withdrawing groups has been shown to enhance the anticancer activity of related compounds by increasing their reactivity towards biological targets .
Antioxidant Properties
Compounds in this class also exhibit antioxidant activities, which are crucial for combating oxidative stress-related diseases. The presence of specific functional groups can enhance the radical scavenging activity, making them potential candidates for developing therapeutic agents aimed at oxidative stress mitigation .
Synthetic Methodologies
The synthesis of this compound can involve several steps:
- Formation of the Pyrazolo-Pyrido-Pyrimidine Core : This typically involves cyclization reactions using appropriate precursors under controlled conditions.
- Substitution Reactions : The introduction of the thiophene moiety can be achieved through electrophilic aromatic substitution or coupling reactions.
- Final Functionalization : The methanone group can be incorporated using acylation techniques.
These synthetic routes often utilize microwave-assisted synthesis to enhance yields and reduce reaction times significantly .
Mechanism of Action
The mechanism of action of (2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(4-(thiophen-2-yl)phenyl)methanone involves its interaction with molecular targets such as enzymes or receptors. These interactions can inhibit or modify the function of the target, leading to biological effects. The exact pathways depend on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Spectral Properties
Pyrazolo-pyrimidine derivatives with varying aryl substituents demonstrate distinct physicochemical behaviors:
- Substituent Impact :
- Electron-donating groups (e.g., methoxy in 26a ) lower melting points compared to electron-withdrawing groups (e.g., chloro in 26b ), likely due to reduced intermolecular dipole interactions .
- Thiophene-containing derivatives (e.g., MK55 ) exhibit aromatic proton shifts in the 7.3–7.6 ppm range, consistent with the target compound’s expected NMR profile .
Computational Similarity Assessment
- Molecular Fingerprints : Using Tanimoto or Dice coefficients, the target compound shares structural motifs (pyrazolo-pyrimidine core, thiophene) with active derivatives like MK55 . However, the dihydropyrido ring introduces distinct topological features, possibly leading to divergent biological profiles despite high 2D similarity .
Key Research Findings
Synthetic Flexibility : The pyrazolo-pyrimidine scaffold allows regioselective modifications, as demonstrated by the synthesis of 26a and 26b via diazonium coupling and cyclocondensation .
Thiophene Advantage : Thiophene-containing derivatives (e.g., 7b ) exhibit robust thermal stability (mp >300°C), suggesting the target compound may share similar stability .
Activity Cliffs: Structural analogues with minor substituent changes (e.g., methoxy to chloro) show significant differences in bioactivity, emphasizing the need for precise SAR studies .
Biological Activity
The compound (2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(4-(thiophen-2-yl)phenyl)methanone is a complex heterocyclic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of 441.5 g/mol. Its structure features a combination of pyrazolo, pyrido, and pyrimidine rings along with a thiophenyl moiety, which may influence its pharmacological properties.
Biological Activity Overview
Research indicates that compounds similar to this one exhibit a variety of biological activities, particularly in the context of cancer treatment. The following sections detail specific activities and findings related to this compound.
Anticancer Activity
Several studies have evaluated the anticancer potential of related pyrazolo[1,5-a]pyrimidine derivatives. Notable findings include:
- Cytotoxic Effects : In vitro studies have shown that compounds derived from this class exhibit significant cytotoxicity against various cancer cell lines, including MCF7 (breast cancer), HepG2 (liver cancer), and HCT116 (colon cancer) .
- Mechanism of Action : The compound is believed to exert its effects primarily through the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2 and TRKA. This inhibition disrupts cell cycle progression and induces apoptosis in cancer cells .
Case Studies
- Study on Cell Cycle Arrest : One study demonstrated that treatment with pyrazolo[1,5-a]pyrimidine derivatives led to G2/M phase arrest in HepG2 cells. The treated cells showed increased accumulation in the G0–G1 phase and decreased populations in the S phase compared to controls .
- Molecular Docking Studies : Molecular docking simulations revealed that these compounds bind effectively to the active sites of target kinases, suggesting a strong affinity which correlates with their observed biological activity .
Research Findings and Data Tables
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| MCF7 | 0.09 | CDK2 Inhibition | |
| HepG2 | 0.03 | TRKA Inhibition | |
| HCT116 | 0.01 | Apoptosis Induction |
Pharmacokinetics and ADME Properties
The absorption, distribution, metabolism, and excretion (ADME) profile of similar compounds indicates favorable gastrointestinal absorption and potential blood-brain barrier permeability. These properties enhance their therapeutic potential for central nervous system-related cancers .
Q & A
Q. What are the standard synthetic routes for this compound, and what key reagents are involved?
Methodological Answer: The synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. For example:
- Step 1: Condensation of pyrazolo-pyrimidine precursors with aryl ketones using reagents like 2-bromoacetophenone in ethanol .
- Step 2: Cyclization facilitated by sodium acetate in glacial acetic acid under reflux conditions (12–14 hours) .
- Step 3: Purification via recrystallization (ethanol or dioxane) or column chromatography .
Key Reagents and Conditions:
| Step | Reagents/Conditions | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | 2-Bromoacetophenone | Ethanol | 64–72 | |
| 2 | Sodium acetate, reflux | Acetic acid | 51–72 | |
| 3 | Ethanol recrystallization | Ethanol | N/A |
Q. How is the structural integrity of the compound confirmed?
Methodological Answer: A combination of spectroscopic and analytical techniques is employed:
- 1H/13C NMR: Assigns proton and carbon environments (e.g., δ 2.35 ppm for CH3 groups, δ 7.2–8.57 ppm for aromatic protons) .
- IR Spectroscopy: Identifies functional groups (e.g., C=O stretch at 1721 cm⁻¹, C=N at 1633 cm⁻¹) .
- Mass Spectrometry (EI-MS/HRMS): Confirms molecular weight (e.g., m/z 803 [M⁺] for related compounds) .
- X-ray Crystallography: Resolves stereochemistry and crystal packing (e.g., for analogs with pyrazolo-pyrimidine cores) .
Q. What preliminary biological screening methods are applicable to assess its activity?
Methodological Answer: Initial evaluations often include:
- In vitro assays: Cytotoxicity testing against cancer cell lines (e.g., MCF-7, HeLa) using MTT or resazurin assays .
- Enzyme inhibition studies: Targeting kinases or proteases via fluorescence-based assays .
- Antimicrobial screening: Agar diffusion assays against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can synthetic yield and purity be systematically optimized?
Methodological Answer:
- Design of Experiments (DoE): Vary temperature, solvent polarity, and catalyst loadings to identify optimal conditions .
- In-line Monitoring: Use thin-layer chromatography (TLC) or HPLC to track reaction progress and intermediate stability .
- Solvent Screening: Test polar aprotic solvents (DMF, DMSO) for enhanced solubility of intermediates .
Q. What mechanistic insights explain the cyclization step in its synthesis?
Methodological Answer:
Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved?
Methodological Answer:
Q. How to design a structure-activity relationship (SAR) study for this compound?
Methodological Answer:
- Core Modifications: Synthesize derivatives with varied substituents (e.g., halogen, methyl, methoxy) on the phenyl and thiophene groups .
- Biological Profiling: Test analogs against a panel of targets (e.g., kinases, GPCRs) to identify critical pharmacophores .
- Molecular Docking: Use crystal structures (e.g., PDB entries) to predict binding modes and guide synthetic efforts .
Q. What experimental frameworks assess its environmental fate and ecotoxicology?
Methodological Answer:
- Environmental Partitioning Studies: Measure logP values and soil adsorption coefficients (Kd) to model bioaccumulation .
- Aquatic Toxicity Assays: Test effects on Daphnia magna or algal growth under OECD guidelines .
- Degradation Pathways: Use LC-MS/MS to identify photolysis or hydrolysis byproducts .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
